N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methanesulfonamide moiety
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been reported to exhibit activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 .
Mode of Action
It’s known that similar 2-aminopyrimidine derivatives interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .
Biochemical Pathways
Similar 2-aminopyrimidine derivatives are known to interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .
Pharmacokinetics
Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .
Result of Action
Similar 2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the intermediate 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the methanesulfonamide group under appropriate reaction conditions.
Chemical Reactions Analysis
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the methanesulfonamide group.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring or the methanesulfonamide moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can be compared with other pyrimidine derivatives and methanesulfonamide-containing compounds. Similar compounds include:
- 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
- 1,2,4-triazole derivatives
- 1,3,4-oxadiazole derivatives
What sets this compound apart is its unique combination of a pyrimidine ring with a pyrrolidine group and a methanesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h9,14H,3-8H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOAKKZAEGUVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.